1-(2,3-dihydro-1H-inden-5-yl)-2-methylpropan-2-ol
Description
1-(2,3-Dihydro-1H-inden-5-yl)-2-methylpropan-2-ol is a tertiary alcohol featuring a 2,3-dihydroindene (indane) backbone substituted at the 5-position with a 2-methylpropan-2-ol group. The compound’s indane core contributes to aromatic stability, while the bulky tertiary alcohol group may influence solubility, metabolic stability, and intermolecular interactions .
Properties
Molecular Formula |
C13H18O |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C13H18O/c1-13(2,14)9-10-6-7-11-4-3-5-12(11)8-10/h6-8,14H,3-5,9H2,1-2H3 |
InChI Key |
WNHYLKXPJHNBGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC2=C(CCC2)C=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1H-inden-5-yl)-2-methylpropan-2-ol typically involves the reaction of 2,3-dihydro-1H-indene with appropriate reagents to introduce the 2-methylpropan-2-ol group. One common method involves the use of Grignard reagents, where 2,3-dihydro-1H-indene is reacted with a Grignard reagent such as methylmagnesium bromide, followed by hydrolysis to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dihydro-1H-inden-5-yl)-2-methylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The indane moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
1-(2,3-Dihydro-1H-inden-5-yl)-2-methylpropan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2,3-dihydro-1H-inden-5-yl)-2-methylpropan-2-ol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The indane moiety can interact with hydrophobic regions of proteins or enzymes, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Differences
- Backbone Modifications: The target compound’s indane moiety is conserved across analogs, but substituents vary significantly. Cathinone derivatives (e.g., indapyrophenidone, 5-PPDI) incorporate pyrrolidine and phenyl groups, enhancing lipophilicity and interaction with monoamine transporters . In contrast, the target’s tertiary alcohol group increases polarity, likely reducing blood-brain barrier permeability compared to cathinones. Ketone vs.
- Pharmacological Implications: Cathinones like indapyrophenidone and 5-PPDI act as dopamine-norepinephrine reuptake inhibitors (DNRIs), akin to other synthetic stimulants. The absence of a pyrrolidine or phenyl group in the target compound suggests divergent biological activity, possibly leaning toward non-stimulant applications . Amine derivatives (e.g., 5F-PCN) may exhibit serotonergic or adrenergic activity due to their primary amine groups, contrasting with the target’s alcohol functionality .
Analytical Characterization
- Spectroscopic Techniques: Cathinones require advanced methods for identification. Indapyrophenidone and 5-PPDI were characterized using GC-MS, HRMS, NMR, and X-ray crystallography . The target compound’s tertiary alcohol could be identified via O-H stretching in FTIR (~3200–3600 cm⁻¹) and hydroxyl proton signals in ¹H NMR (~1–5 ppm). X-ray crystallography (utilizing SHELX software ) confirmed the planar indane ring and spatial arrangement of substituents in cathinones, a method applicable to the target compound for absolute configuration determination .
Challenges in Identification :
Regulatory and Forensic Relevance
- Novel Psychoactive Substances (NPS): Cathinone derivatives are frequently marketed as "legal highs," necessitating rapid legislative response.
- Synthesis Pathways: Cathinones are often synthesized via α-alkylation of ketones with brominated precursors. The target compound could be synthesized through Grignard addition to indane-derived ketones, followed by oxidation or reduction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
